3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate
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Overview
Description
3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate: is a chemical compound with the molecular formula C_28H_52O_3 It is an ester derivative, characterized by the presence of a long carbon chain and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate typically involves the esterification reaction between a carboxylic acid and an alcohol. The specific synthetic route may vary, but a common method includes:
Reactants: Nonadec-4-enoic acid and 2-ethylhexanol.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to facilitate the esterification process. The mixture is heated to a temperature around 100-150°C for several hours.
Purification: The product is purified through distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the nonadec-4-enoate moiety.
Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the formulation of specialty chemicals and materials, such as plasticizers and surfactants.
Mechanism of Action
The mechanism of action of 3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate involves its interaction with various molecular targets. The ester linkage can undergo hydrolysis, releasing the corresponding alcohol and acid. This hydrolysis can be catalyzed by enzymes such as esterases, which are present in biological systems. The released products can then participate in further biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(2-Ethylhexyl)oxy]carbonyl}octadec-4-enoate
- 3-{[(2-Ethylhexyl)oxy]carbonyl}eicos-4-enoate
- 3-{[(2-Ethylhexyl)oxy]carbonyl}heptadec-4-enoate
Uniqueness
3-{[(2-Ethylhexyl)oxy]carbonyl}nonadec-4-enoate is unique due to its specific carbon chain length and the presence of a double bond at the 4-position. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications where similar compounds may not be as effective.
Properties
CAS No. |
823808-47-5 |
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Molecular Formula |
C28H51O4- |
Molecular Weight |
451.7 g/mol |
IUPAC Name |
3-(2-ethylhexoxycarbonyl)nonadec-4-enoate |
InChI |
InChI=1S/C28H52O4/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-22-26(23-27(29)30)28(31)32-24-25(6-3)21-8-5-2/h20,22,25-26H,4-19,21,23-24H2,1-3H3,(H,29,30)/p-1 |
InChI Key |
SHLYCRQVJYEFHG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC(CC(=O)[O-])C(=O)OCC(CC)CCCC |
Origin of Product |
United States |
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